molecular formula C9H17N B1589385 (4aS,8aR)-Decahydroisoquinoline CAS No. 2744-09-4

(4aS,8aR)-Decahydroisoquinoline

Cat. No. B1589385
CAS RN: 2744-09-4
M. Wt: 139.24 g/mol
InChI Key: NENLYAQPNATJSU-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aS,8aR)-Decahydroisoquinoline is a chemical compound primarily derived from the alkaloid isoquinoline. It is composed of a cyclohexane ring substituted with two methyl groups and two hydroxy groups, and is classified as an aromatic compound. This compound has a wide range of applications in the scientific community, including in the synthesis of pharmaceuticals, in the study of biochemical and physiological processes, and in the development of new laboratory experiments.

Scientific Research Applications

AMPA and NMDA Receptor Antagonists

(4aS,8aR)-Decahydroisoquinoline derivatives have been studied for their role as antagonists of AMPA and NMDA receptors, which are types of excitatory amino acid (EAA) receptors. Specifically, compounds like 6-(tetrazolylalkyl)-substituted decahydroisoquinoline-3-carboxylic acid have shown potent, selective, and systemically active antagonist properties against AMPA receptors. These findings are significant in the context of neurological research and potential therapeutic applications (Ornstein et al., 1996).

Neuroprotective Effects

(4aS,8aR)-Decahydroisoquinoline compounds have demonstrated neuroprotective effects against excitotoxic injury, which is often mediated by glutamate receptors including AMPA and NMDA receptors. Studies indicate that these compounds can protect against excitotoxic injury in various models, showcasing their potential in neuroprotection and in exploring non-NMDA receptor mechanisms in neurological damage (Schoepp et al., 2005).

Analgesic Properties

Research has also been conducted on the analgesic properties of N-substituted derivatives of (4aS,8aR)-decahydroisoquinoline. These compounds have shown potent analgesic activity and high affinities for mu and kappa opioid receptors, indicating their potential use in pain management (Zimmerman et al., 1988).

properties

IUPAC Name

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENLYAQPNATJSU-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CNCC[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454534
Record name trans-Decahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Decahydroisoquinoline

CAS RN

2744-09-4
Record name trans-Decahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Decahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In this invention, when synthetic isoquinoline or refined coal tar isoquinoline or partially hydrogenated isoquinoline is used as the raw material, it is hydrogenated in its unmodified form in the presence of a ruthenium catalyst to produce decahydroisoquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrogenated isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

In an autoclave, 120 g (0.93 mol) of the aforementioned desulfurized isoquinoline 6 g of 5% ruthenium-carbon (Ru/C) catalyst were subjected to hydrogenation at a temperature of 180° C. under a hydrogen pressure of 140 kg/cm2 ·G for 60 hours. The total amount of hydrogen absorbed during the reaction was 4.9 moles and the molar ratio of the absorbed hydrogen to isoquinoline was 5.3. The reaction mixture obtained after separation of the catalyst by filtration was analyzed by gas chromatography. It was found to contain 88% of decahydroisoquinoline. By distilling this reaction mixture, 98 g (76% in yield) of decahydroisoquinoline (197° C. to 210° C. fraction) was obtained. The trans/cis ratio of this decahydroisoquinoline was found to be 6/4.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aS,8aR)-Decahydroisoquinoline
Reactant of Route 2
(4aS,8aR)-Decahydroisoquinoline
Reactant of Route 3
(4aS,8aR)-Decahydroisoquinoline
Reactant of Route 4
(4aS,8aR)-Decahydroisoquinoline
Reactant of Route 5
(4aS,8aR)-Decahydroisoquinoline
Reactant of Route 6
(4aS,8aR)-Decahydroisoquinoline

Citations

For This Compound
1
Citations
T Troxler, K Hurth, KH Schuh, P Schoeffter… - Bioorganic & medicinal …, 2010 - Elsevier
Starting from non-peptidic sst 1 -selective somatostatin receptor antagonists, first compounds with mixed sst 1 /sst 3 affinity were identified by directed structural modifications. …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.